molecular formula C13H16BBrF2O2 B6304459 5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester CAS No. 2121513-43-5

5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester

Cat. No.: B6304459
CAS No.: 2121513-43-5
M. Wt: 332.98 g/mol
InChI Key: KJTHQRXJQGYGDU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that forms carbon-carbon bonds .

Mode of Action

The compound interacts with its target through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized as it forms a new bond with the electrophilic organic groups . In the transmetalation step, the compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The compound’s role in this pathway results in the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . The rate of the reaction is considerably accelerated at physiological pH , which could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, which can be used in different areas of chemistry and pharmacology .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The rate of the compound’s hydrolysis reaction is considerably accelerated at physiological pH , which could impact its efficacy and stability. Additionally, the compound’s storage temperature can also affect its stability .

Biochemical Analysis

Biochemical Properties

5-Bromo-2,3-difluoro-4-methylphenylboronic acid pinacol ester plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Properties

IUPAC Name

2-(5-bromo-2,3-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrF2O2/c1-7-9(15)6-8(11(17)10(7)16)14-18-12(2,3)13(4,5)19-14/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTHQRXJQGYGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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